Sdz mns 949
Overview
Description
Preparation Methods
Industrial Production Methods: Industrial production of Sdz mns 949 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sdz mns 949 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Sdz mns 949 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bronchodilator and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating respiratory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of Sdz mns 949 involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to bronchodilation and anti-inflammatory effects . The molecular targets include the phosphodiesterase enzyme and pathways related to cAMP signaling .
Comparison with Similar Compounds
- 6,7-dimethoxy-3-methyl-1-(3’,5’-bis(methoxyethoxy)phenyl)isoquinoline
- Manganese(II) sulfide (MnS)
- Manganese chalcogenides (MnSe, MnTe)
Uniqueness: Sdz mns 949 is unique due to its specific structure and the presence of methoxyethoxy groups, which contribute to its bronchodilating and anti-inflammatory properties.
Biological Activity
SDZ MNS 949, an isoquinoline derivative, has been the subject of various studies aimed at understanding its biological activity. This compound has shown significant effects in animal models, particularly concerning bone health and potential therapeutic applications. This article synthesizes findings from diverse sources, including case studies and experimental research, to provide a comprehensive overview of the biological activities associated with this compound.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within biological systems. Initial studies suggest that it may influence pathways related to angiogenesis and bone remodeling, potentially through modulation of vascular endothelial growth factor (VEGF) signaling pathways .
1. Hypertrophic Osteopathy
One of the most notable effects observed in animal studies is hypertrophic osteopathy (HOA). In a study involving Wistar rats, chronic administration of this compound resulted in significant bone changes consistent with HOA. The lesions were first identified during a reproductive study where male rats were treated for up to 15 weeks and females for up to 7 weeks .
Table 1: Summary of Hypertrophic Osteopathy Findings
Study Type | Duration of Treatment | Dosage (mg/kg) | Observed Effects |
---|---|---|---|
Reproductive Study | Up to 15 weeks | 130 | Development of HOA |
Bone Study | 47 days | Varies | Significant bone changes noted |
2. Impact on Pain Modulation
Research into genetic factors influencing pain modulation has also highlighted the potential role of compounds like this compound in this area. The modulation of pain pathways suggests that this compound could be explored as a therapeutic agent for conditions characterized by persistent pain .
Case Studies
Several case studies have documented the effects of this compound on animal models:
- Case Study on Bone Changes : A female Wistar rat treated with this compound exhibited significant hypertrophic changes after a treatment period of approximately seven weeks. Histological analysis confirmed the presence of bone lesions consistent with HOA .
- Chronic Administration Study : Another study focused on chronic administration over an extended period, revealing that both male and female rats experienced notable changes in bone density and structure, suggesting a potential application in treating osteopathic conditions .
In Vitro Studies
In vitro assays have demonstrated that this compound possesses antimicrobial and anticancer properties . These findings indicate its potential utility in drug development aimed at combating infections and cancerous growths.
Properties
IUPAC Name |
1-[3,5-bis(2-methoxyethoxy)phenyl]-6,7-dimethoxy-3-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO6/c1-16-10-17-13-22(28-4)23(29-5)15-21(17)24(25-16)18-11-19(30-8-6-26-2)14-20(12-18)31-9-7-27-3/h10-15H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIGHGDMDYBHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C(=N1)C3=CC(=CC(=C3)OCCOC)OCCOC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154702 | |
Record name | Sdz mns 949 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125175-65-7 | |
Record name | SDZ MNS 949 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125175657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sdz mns 949 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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